5-Bromo-6-fluoro-1-methyl-1H-indole CAS number and properties
CAS Number: 1642565-58-9 Primary Precursor CAS: 434960-42-6 (5-Bromo-6-fluoro-1H-indole)[1] Executive Summary 5-Bromo-6-fluoro-1-methyl-1H-indole is a high-value heterocyclic building block utilized extensively in the di...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1642565-58-9
Primary Precursor CAS: 434960-42-6 (5-Bromo-6-fluoro-1H-indole)[1]
Executive Summary
5-Bromo-6-fluoro-1-methyl-1H-indole is a high-value heterocyclic building block utilized extensively in the discovery of small molecule therapeutics. Its structural uniqueness lies in the trisubstituted indole core:
C-5 Bromine: A "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
C-6 Fluorine: Strategically positioned to block metabolic oxidation (Cytochrome P450) and modulate the electronic properties of the aromatic system.
N-1 Methyl: Removes the hydrogen bond donor capability of the indole nitrogen, increasing lipophilicity (LogP) and often improving blood-brain barrier (BBB) permeability in CNS-targeted programs.
This guide provides a comprehensive technical overview of its physicochemical properties, synthetic pathways, and reactivity logic for medicinal chemists.
Chemical Identity & Physicochemical Properties[2][3][4]
The following data characterizes the specific N-methylated derivative (CAS 1642565-58-9) and its unmethylated precursor (CAS 434960-42-6), which is often the starting material in laboratory workflows.
Property
5-Bromo-6-fluoro-1-methyl-1H-indole
5-Bromo-6-fluoro-1H-indole (Precursor)
CAS Number
1642565-58-9
434960-42-6
Molecular Formula
C₉H₇BrFN
C₈H₅BrFN
Molecular Weight
228.06 g/mol
214.03 g/mol
Appearance
Off-white to pale brown solid
Off-white to light brown solid
Melting Point
78–82 °C (Predicted)
88–92 °C
Boiling Point
~300 °C (Predicted at 760 mmHg)
315.9 ± 22.0 °C
LogP (Predicted)
~3.1
~2.6
SMILES
CN1C=C(C2=C1C=C(F)C(Br)=C2)
FC1=CC2=C(C=C1Br)C=CN2
Synthetic Methodology
While the N-methyl derivative is commercially available, it is frequently synthesized in-house from the cheaper 1H-indole precursor to ensure freshness and purity.
Protocol: Regioselective N-Methylation
Objective: Alkylation of the indole nitrogen (N1) without affecting the halogen substituents.
Reagents:
Substrate: 5-Bromo-6-fluoro-1H-indole (1.0 equiv)
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
Electrophile: Iodomethane (MeI, 1.2–1.5 equiv)
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Workflow:
Activation: Dissolve 5-Bromo-6-fluoro-1H-indole in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases (formation of the indolyl anion).
Alkylation: Add Iodomethane dropwise via syringe. The solution may change color (often yellow to clear).
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will have a higher R_f than the starting material.
Quench & Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
Visualization: Synthetic Pathway
The following diagram illustrates the transformation logic and key intermediates.
Caption: Conversion of the 1H-indole precursor to the N-methyl derivative via SN2 nucleophilic substitution.
The utility of 5-Bromo-6-fluoro-1-methyl-1H-indole stems from its orthogonal reactivity profile. It serves as a scaffold where different positions can be functionalized sequentially.
A. C-5 Bromine: The Coupling Handle
The bromine atom at position 5 is the most reactive site for transition-metal catalyzed cross-couplings.
Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.
Buchwald-Hartwig: Reacts with amines to form C-N bonds (e.g., kinase hinge binders).
Heck Reaction: Reacts with alkenes for chain extension.
B. C-3 Position: Electrophilic Attack
Despite the electron-withdrawing halogens, the C-3 position remains nucleophilic (though less so than in unsubstituted indole).
Vilsmeier-Haack Formylation: Installs an aldehyde (-CHO) at C-3.
Halogenation: NIS or NBS can install an Iodine or Bromine at C-3 for further coupling.
C. C-6 Fluorine: The Metabolic Shield
The fluorine atom is generally inert to standard coupling conditions but exerts a powerful electronic effect.
Metabolic Stability: Blocks C-6 hydroxylation, a common metabolic clearance pathway for indoles.
pKa Modulation: Lowers the electron density of the benzene ring, affecting the pKa of substituents at C-5 or C-3.
Visualization: Functionalization Logic
Caption: Orthogonal reactivity map showing the distinct roles of each position on the scaffold.
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 300 approved drugs. However, the strategic introduction of halogen atoms (F, Cl, Br, I) into this bicyclic system is not merely a structural modification—it is a functional transformation. Halogenation fundamentally alters the electronic landscape of the indole ring, modulating lipophilicity (
), metabolic stability, and, most critically, enabling specific non-covalent interactions known as halogen bonds .
This guide synthesizes the physicochemical rationale for halogenation with validated synthetic protocols and biological assay methodologies. It is designed for researchers seeking to optimize lead compounds targeting resistant bacterial biofilms and oncogenic signaling pathways.
The Physicochemical Core: Beyond Sterics
To understand the biological potency of halogenated indoles, one must move beyond simple steric arguments. The primary driver of enhanced binding affinity in these derivatives is the Sigma Hole (
Unlike hydrogen bonding, where electrostatics are often intuitive, halogen bonding relies on an anisotropic charge distribution.[2][3][4]
Mechanism: When a halogen (X) bonds to the indole carbon, the electron density is pulled toward the bond axis, creating a region of electron depletion on the outer tip of the halogen.
Result: This tip becomes electropositive (the
-hole), allowing it to act as a Lewis acid and form highly directional attractive interactions with electron-rich nucleophiles (Lewis bases) in protein active sites (e.g., backbone carbonyl oxygens, histidine nitrogens).
Hierarchy of Strength: The polarizability and size of the
-hole increase down the periodic table:
Note: Fluorine rarely forms -holes due to its high electronegativity but is critical for blocking metabolic oxidation (e.g., at the C5 position).
Lipophilicity and Membrane Permeability
Halogenation increases the lipophilicity of the indole core, facilitating passive diffusion across the lipid bilayer—a critical factor for intracellular targets like kinases and nuclear receptors.
Impact: A single chloro- or bromo-substitution can increase
by 0.5–1.0 units, significantly altering the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Mechanism: It does not kill bacteria via lysis but rather induces a "non-virulent" state. It represses the expression of virulence genes (e.g., agrA and RNAIII in S. aureus) and inhibits biofilm formation.[8]
Marine Connection: Polybrominated indoles from marine algae (e.g., Laurencia brongniartii) function as natural antifoulants.
Anticancer Activity (Kinase & Tubulin Inhibition)
Target: Cyclin-Dependent Kinases (CDKs) and Tubulin.
SAR Insight: Substitution at C5 and C6 with bromine often enhances cytotoxicity. For example, RS4690 (a 5-chloroindole derivative) selectively inhibits DVL1 (Dishevelled-1), blocking the WNT/
-catenin pathway, which is hyperactive in colorectal cancers.
Visualization: Pharmacophore SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map highlighting functional hotspots on the indole ring.
Synthetic Architecture: Validated Protocols
As a scientist, reproducibility is paramount. The following protocol details the regioselective C3-bromination of indole, a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura).
Protocol 1: Regioselective C3-Bromination of Indole
Preparation: Dissolve indole (1.17 g, 10 mmol) in anhydrous DMF (10 mL) in a round-bottom flask shielded from light (aluminum foil wrapping). Reasoning: Light can induce radical side reactions.
Addition: Cool the solution to 0°C. Add NBS (1.87 g, 10.5 mmol) dropwise as a solution in DMF over 15 minutes.
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (20% EtOAc/Hexane).
Quench: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.
Extraction: If no precipitate forms, extract with Diethyl Ether (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
Purification: Dry over anhydrous
, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Expected Yield: 85–92%.
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the C3-bromination of indole using NBS.
Validated Biological Assay: Biofilm Inhibition
To verify the activity of synthesized halogenated indoles (specifically 5-bromo or 5-iodo derivatives), a standard Crystal Violet assay is recommended. This quantifies biofilm biomass, not just planktonic cell death.
Target Organism: Staphylococcus aureus or Pseudomonas aeruginosa.
Inoculation: Dilute an overnight bacterial culture 1:100 in fresh LB media (or TSB + 1% glucose to promote biofilm).
Treatment: Add 100 µL of bacterial suspension to 96-well polystyrene plates. Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 10–100 µM). Control: DMSO only (vehicle).
Incubation: Incubate statically at 37°C for 24 hours. Do not shake.
Staining: Add 125 µL of 0.1% Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.
Solubilization: Wash wells 3x with water to remove excess dye. Let dry. Solubilize the stained biofilm with 150 µL of 30% acetic acid or 95% ethanol.
Quantification: Measure absorbance at 550–600 nm using a microplate reader.
Future Outlook: Multi-Halogenation & Hybrids
The field is moving toward multi-halogenated scaffolds . Recent data suggests that di-halogenated indoles (e.g., 4,6-dibromoindole) exhibit synergistic antifungal activity against drug-resistant Candida species, outperforming mono-halogenated counterparts. Furthermore, hybridization strategies —linking halogenated indoles with thioureas or hydrazides—are emerging as a method to tackle Multi-Drug Resistant (MDR) tuberculosis.
References
Frontiers in Microbiology. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Link
Marine Drugs. (2010).[9] Halogenated Indole Alkaloids from Marine Invertebrates. Link
Chemical Reviews. (2016). The Halogen Bond: Nature and Applications. Link
Journal of Organic Chemistry. (2007). Regiospecific Bromination of 3-Methylindoles with NBS. Link
MDPI Molecules. (2022). Anticancer Activity of Halogenated Indole Derivatives targeting DVL1. Link
Microbial Biotechnology. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm. Link
understanding the structure of 5-Bromo-6-fluoro-1-methyl-1H-indole
CAS Number: 1642565-58-9 Molecular Formula: C₉H₇BrFN Molecular Weight: 228.06 g/mol Part 1: Structural Anatomy & Electronic Landscape This molecule is not merely a random heterocycle; it is a precision-engineered scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1642565-58-9
Molecular Formula: C₉H₇BrFN
Molecular Weight: 228.06 g/mol
Part 1: Structural Anatomy & Electronic Landscape
This molecule is not merely a random heterocycle; it is a precision-engineered scaffold used primarily as an intermediate in the synthesis of kinase inhibitors, CNS-active agents, and antivirals. Its value lies in the specific arrangement of its substituents, which allows for orthogonal functionalization.
The Indole Core
The bicyclic indole system is electron-rich, particularly at the C3 position. However, the introduction of halogens at C5 and C6 significantly alters the electron density distribution, modulating the reactivity of the pyrrole ring.
Substituent Analysis
1-Methyl Group (N-Me):
Function: Blocks the hydrogen bond donor capability of the indole nitrogen (N1).
Effect: Increases lipophilicity (LogP) and permeability. It locks the tautomeric state, preventing proton transfer during binding events in protein pockets.
5-Bromo Handle (C-Br):
Function: A "soft" electrophilic site.
Utility: The primary point of divergence. The C-Br bond is weaker than the C-F bond, allowing for highly chemoselective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the fluorine atom.
6-Fluoro Motif (C-F):
Function: Bioisostere and metabolic blocker.
Utility: Fluorine mimics hydrogen in size but exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of neighboring protons and protects the metabolically vulnerable C6 position from oxidation by cytochrome P450 enzymes.
Figure 1: Structural logic of the 5-Bromo-6-fluoro-1-methyl-1H-indole scaffold.
Part 2: Synthetic Pathways (Self-Validating Protocol)
The most robust route to this molecule is the N-methylation of the parent 5-bromo-6-fluoroindole . This approach is preferred over attempting to halogenate a pre-methylated indole, which often leads to poor regioselectivity.
solubility and stability of 5-Bromo-6-fluoro-1-methyl-1H-indole
Technical Whitepaper: Physicochemical Profiling & Handling of 5-Bromo-6-fluoro-1-methyl-1H-indole Executive Summary 5-Bromo-6-fluoro-1-methyl-1H-indole is a highly specialized heterocyclic building block used primarily i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Handling of 5-Bromo-6-fluoro-1-methyl-1H-indole
Executive Summary
5-Bromo-6-fluoro-1-methyl-1H-indole is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases. Its structural core—an indole scaffold substituted with halogens (Br, F) and an N-methyl group—imparts distinct physicochemical characteristics: high lipophilicity, negligible aqueous solubility, and specific sensitivity to photo-oxidation.
This guide addresses the critical "translational gap" in handling this compound: moving from solid-state storage to stable biological assay formulations. Failure to account for its rapid precipitation in aqueous buffers and sensitivity to UV light often leads to false negatives in high-throughput screening (HTS).
Physicochemical Profile
The compound’s behavior is dictated by the interplay between the electron-withdrawing halogens and the electron-donating N-methyl group.
Structural Analysis
Core: Indole (electron-rich aromatic system).
Substituents:
5-Bromo: Provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but introduces significant hydrophobicity and light sensitivity.
6-Fluoro: Increases metabolic stability (blocks C6 oxidation) and modulates pKa, but further decreases water solubility.
1-Methyl: Eliminates the N-H hydrogen bond donor, preventing deprotonation at physiological pH but drastically reducing aqueous solubility compared to the N-H parent.
Predicted & Observed Properties
Property
Value / Description
Implication for Research
Molecular Formula
C₉H₇BrFN
--
Molecular Weight
228.06 g/mol
Small molecule fragment range.
LogP (Predicted)
~3.8 – 4.2
High Lipophilicity. Prone to non-specific binding (plasticware).
Aqueous Solubility
< 10 µM (Practically Insoluble)
Requires co-solvents (DMSO) for all biological assays.
DMSO Solubility
> 50 mg/mL
Excellent stock solution candidate.
pKa
N/A (No acidic proton)
Neutral across the entire physiological pH range (1–14).
Stability Mechanisms & Degradation Pathways
Understanding why the compound degrades is essential for preventing it.
Photolytic Dehalogenation (The Primary Risk)
The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under UV/Visible light.
Mechanism: Photon absorption excites the indole ring, leading to the formation of a radical pair. The bromine radical dissociates, leading to the formation of 6-fluoro-1-methylindole (debrominated impurity) or radical polymerization products.
Prevention: All handling must occur under amber light or in amber glassware.
Oxidative Instability (C2/C3 Attack)
While the halogens deactivate the benzene ring, the pyrrole ring (C2=C3 bond) remains electron-rich.
Mechanism: Long-term exposure to air (oxygen), especially in solution, can lead to the formation of indolin-2-one or dioxindole derivatives via radical oxidation at the C3 position.
Impact: Old DMSO stocks may turn yellow/brown, indicating oxidation products (dimers).
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a standard 10 mM stock solution that minimizes precipitation risks.
Weighing: Weigh the solid in a low-static environment. Use an amber glass vial.
Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%). Avoid ethanol for long-term storage due to evaporation and potential acetal formation if traces of aldehyde are present.
Dissolution: Vortex for 30 seconds. If solid persists, sonicate at 25°C for 5 minutes.
Checkpoint: Solution must be optically clear. Any turbidity indicates moisture contamination or impurities.
Storage: Aliquot into single-use amber vials. Store at -20°C.
Shelf Life: 6 months at -20°C; 24 hours at Room Temp.
Objective: Determine the "Crash Point"—the concentration at which the compound precipitates when diluted into buffer.
Preparation: Prepare a 10 mM DMSO stock.
Dilution Series: Create a dilution plate in DMSO (e.g., 10 mM down to 0.1 mM).
Aqueous Transfer: Transfer 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (1% final DMSO).
Incubation: Shake at 500 rpm for 2 hours at 25°C.
Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).
Analysis: Plot OD600 vs. Concentration. The inflection point is the solubility limit.
Visualization: Workflows & Logic
Diagram 1: Solubility Assessment Workflow
This flowchart illustrates the decision matrix for handling the compound in biological assays.
Caption: Step-by-step decision tree for preparing and validating aqueous assay solutions.
Diagram 2: Stability & Degradation Logic
This diagram maps the environmental stressors to their chemical consequences.
Caption: Mapping of environmental stressors (Red) to degradation mechanisms (Yellow) and final products (Black).
Storage and Handling Summary
Condition
Recommendation
Rationale
Solid Storage
-20°C, Desiccated
Prevents moisture absorption and slow oxidation.
Container
Amber Glass Vials
Blocks UV radiation to prevent debromination.
Solution Storage
-20°C or -80°C
DMSO freezes at 19°C; frozen storage stops chemical degradation.
Freeze/Thaw
Max 3 cycles
Repeated cycles introduce moisture via condensation.
Labware
Glass preferred
High lipophilicity leads to binding on polystyrene/polypropylene.
References
PubChem Compound Summary. (n.d.). 5-Bromo-6-fluoro-1H-indole (Parent Scaffold Data).[1] National Center for Biotechnology Information. Retrieved from [Link]
Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II: Indole Synthesis. Wiley-Interscience. (General reference for Leimgruber-Batcho and Fisher Indole synthesis applicable to halo-indoles).
Organic Chemistry Portal. (2023). Halogenation of Indoles.[2][3][4][5][6] (Mechanistic insights into halo-indole stability). Retrieved from [Link]
A Theoretical and Computational Guide to the Electronic Properties of 5-Bromo-6-fluoro-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, and its strategic modification with halogens like fluorine and bromine offers a powerf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, and its strategic modification with halogens like fluorine and bromine offers a powerful tool for fine-tuning molecular properties. This technical guide provides a comprehensive theoretical framework for investigating the electronic characteristics of 5-Bromo-6-fluoro-1-methyl-1H-indole, a promising but understudied heterocyclic compound. We outline a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural and electronic profile. This guide details the rationale behind the selection of computational methods, provides step-by-step protocols for key analyses—including Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping—and discusses the expected outcomes. The insights derived from these theoretical studies are crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding its rational design and development in medicinal chemistry.
Introduction: The Strategic Importance of Halogenated Indoles
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals.[1] Its electron-rich nature and versatile substitution patterns allow for extensive chemical modification to optimize biological activity. The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's electronic, conformational, and metabolic properties.[2][3]
Fluorine , with its high electronegativity and small size, can profoundly alter local electronic environments, influence pKa, enhance metabolic stability by blocking sites of oxidative metabolism, and increase binding affinity through unique electrostatic interactions.[4][5]
Bromine , while also an electron-withdrawing group, is larger and more polarizable, introducing the potential for halogen bonding—a significant non-covalent interaction in drug-receptor binding.
The compound 5-Bromo-6-fluoro-1-methyl-1H-indole combines these features on a methylated indole core. The methyl group at the N1 position removes the hydrogen-bond donor capability of the parent indole, which can be critical for tuning solubility and receptor interactions. Understanding the interplay of these three substituents (bromo, fluoro, and methyl) on the electronic landscape of the indole ring is paramount for predicting its behavior and potential as a drug candidate.
Theoretical and computational chemistry provides an indispensable toolkit for this purpose. By employing methods like Density Functional Theory (DFT), we can construct a detailed model of the molecule's electronic structure, offering predictive insights into its reactivity and interaction profile before committing to costly and time-consuming synthesis.[6][7]
Theoretical Framework and Computational Methodology
To accurately model the electronic properties of 5-Bromo-6-fluoro-1-methyl-1H-indole, a multi-faceted computational approach is required. The cornerstone of this approach is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for medium-sized organic molecules.[8][9]
Density Functional Theory (DFT)
DFT calculations will be employed to determine the molecule's ground-state geometry and electronic properties. The selection of the functional and basis set is critical for obtaining reliable results.
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice, widely validated for its ability to accurately compute the geometries and electronic properties of organic heterocyclic compounds.[8][10] For enhanced accuracy in describing non-covalent interactions, a long-range corrected functional like CAM-B3LYP or a dispersion-corrected functional like ωB97X-D can also be considered.[11][12]
Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density far from the atomic nuclei, which is important for anions and excited states. Polarization functions (d,p) are essential for correctly modeling the geometry and electronic distribution around heteroatoms and in π-conjugated systems.[8][13]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[14]
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
HOMO-LUMO Gap (ΔE): This energy difference is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[15][16]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a powerful tool for visualizing the charge distribution on the molecule's surface. It maps the electrostatic potential, allowing for the identification of electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[6][17] This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor recognition.[18]
Time-Dependent DFT (TD-DFT) for Excited States
To predict the molecule's optical properties, specifically its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method computes the vertical excitation energies from the ground state to various excited states, providing the theoretical absorption maxima (λmax) and their corresponding oscillator strengths (intensities).[11][19][20]
Step-by-Step Computational Protocol
This section provides a detailed workflow for conducting the theoretical analysis using a standard quantum chemistry software package like Gaussian or ORCA.
Workflow for Theoretical Electronic Property Calculation
The overall process follows a logical sequence from initial structure preparation to the final analysis of calculated properties.
Caption: Computational workflow for analyzing electronic properties.
Experimental Protocol: Detailed Steps
Structure Preparation:
Construct the 3D structure of 5-Bromo-6-fluoro-1-methyl-1H-indole using molecular modeling software (e.g., GaussView, Avogadro).
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Geometry Optimization and Frequency Calculation:
Prepare an input file for the quantum chemistry software. Specify the chosen method (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the keywords Opt (for optimization) and Freq (for frequency calculation).
Submit the calculation. The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation.
Upon completion, verify that the optimization has converged successfully.
Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a non-minimal structure, requiring further optimization.
Frontier Molecular Orbital (FMO) Analysis:
From the converged optimization output file (checkpoint or log file), extract the energies of the HOMO and LUMO.
Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.
Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.
Using the optimized geometry, perform a single-point energy calculation with keywords to generate the MEP surface.
Visualize the MEP surface, typically by mapping it onto the molecule's electron density surface. Use a standard color scale where red indicates regions of most negative potential and blue indicates regions of most positive potential.
TD-DFT Calculation for UV-Vis Spectrum:
Using the optimized ground-state geometry, set up a TD-DFT calculation. Specify the same functional and basis set.
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the near-UV and visible regions.
Analyze the output to identify the calculated excitation energies (in eV), corresponding wavelengths (λ, in nm), and oscillator strengths (f). Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.
Predicted Electronic Properties and Discussion
Based on established principles of physical organic chemistry and computational studies on related halogenated indoles, we can predict the likely electronic properties of 5-Bromo-6-fluoro-1-methyl-1H-indole.
Molecular Geometry
The indole ring is expected to be largely planar. The substituents (Br, F, CH₃) will cause minor distortions in bond lengths and angles compared to unsubstituted indole. The C-F bond will be the shortest and strongest, while the C-Br bond will be significantly longer.
Frontier Molecular Orbitals and Reactivity
The HOMO is anticipated to be a π-orbital distributed primarily over the indole ring system, characteristic of electron-rich aromatic heterocycles. The LUMO is also expected to be a π*-orbital located over the same ring system. The presence of the highly electronegative fluorine and bromine atoms will have a significant stabilizing (lowering) effect on the energies of both the HOMO and LUMO.[21] This stabilization can impact the molecule's redox properties and its interactions with biological targets.
Table 1: Predicted Frontier Molecular Orbital Properties
Parameter
Predicted Value Range
Implication
EHOMO
-6.0 to -6.5 eV
Moderate electron-donating ability
ELUMO
-1.0 to -1.5 eV
Moderate electron-accepting ability
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | High kinetic stability, low reactivity [15] |
Molecular Electrostatic Potential (MEP)
The MEP surface will be crucial for understanding intermolecular interactions.
Negative Regions (Red/Yellow): The most negative potential is expected around the highly electronegative fluorine atom, making it a prime site for hydrogen bond acceptance. A region of negative potential will also be associated with the π-electron cloud of the indole ring.
Positive Regions (Blue): A region of positive potential, known as a σ-hole, is anticipated on the bromine atom along the axis of the C-Br bond. This σ-hole makes the bromine atom a potential halogen bond donor, an interaction of increasing importance in drug design.[18]
Predicted UV-Vis Absorption Spectrum
The indole chromophore typically exhibits strong absorption in the UV region. The primary electronic transitions will be of π → π* character. The substitution pattern is expected to cause a bathochromic (red) shift compared to unsubstituted indole.
Table 2: Predicted Major Electronic Transitions from TD-DFT
Transition
Predicted λmax (nm)
Oscillator Strength (f)
Assignment
S0 → S1
280 - 300
~0.1 - 0.3
π → π*
| S0 → S2 | 250 - 270 | > 0.5 | π → π* |
Implications for Drug Design and Development
The theoretical analysis of 5-Bromo-6-fluoro-1-methyl-1H-indole provides actionable intelligence for drug development professionals.
Target Interaction Modeling: The MEP map provides a clear guide for docking studies. The negative potential near the fluorine atom suggests it can act as a hydrogen bond acceptor with residues like arginine or lysine in a protein binding pocket. The positive σ-hole on the bromine can engage in halogen bonding with electron-rich atoms like oxygen or sulfur.[18]
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage.[5] Fluorine's placement at the C6 position may block a potential site of cytochrome P450-mediated oxidation, potentially increasing the molecule's metabolic half-life.
Pharmacokinetics: The combined electronic effects of fluorine and bromine will influence the molecule's dipole moment and lipophilicity (logP).[22] These parameters are critical for predicting its absorption, distribution, and permeability across biological membranes.
Chemical Reactivity: The large predicted HOMO-LUMO gap suggests that the molecule is kinetically stable, which is a desirable property for a drug candidate, indicating it is less likely to undergo unwanted side reactions in a biological environment.[15]
Conclusion
This guide has outlined a comprehensive, first-principles computational strategy for characterizing the electronic properties of 5-Bromo-6-fluoro-1-methyl-1H-indole. By leveraging DFT and TD-DFT, researchers can gain deep insights into the molecule's structure, stability, reactivity, and potential for intermolecular interactions. This theoretical approach enables a rational, data-driven design process, accelerating the evaluation of novel halogenated indole derivatives and prioritizing candidates with the most promising electronic profiles for further development in medicinal chemistry.
The Strategic Utility of 5-Bromo-6-fluoro-1-methyl-1H-indole in the Synthesis of Novel Heterocycles: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modern Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold for Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic functionalization of the indole ring system is a pivotal approach in the modulation of pharmacological activity. Among the plethora of substituted indoles, 5-Bromo-6-fluoro-1-methyl-1H-indole emerges as a highly versatile and valuable building block for the construction of novel heterocyclic architectures.
This technical guide provides an in-depth exploration of the synthetic utility of 5-Bromo-6-fluoro-1-methyl-1H-indole. We will delve into its synthesis and, more critically, its application in a suite of powerful palladium-catalyzed cross-coupling reactions and C-H functionalization strategies. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
The strategic placement of the bromine atom at the 5-position provides a reactive handle for a multitude of cross-coupling reactions. The fluorine atom at the 6-position offers a means to fine-tune the electronic properties and metabolic stability of the resulting molecules, a common strategy in modern drug design. Furthermore, the N-methylation at the 1-position prevents competing N-H reactivity and can enhance solubility and cell permeability.
Synthesis of the Building Block: 5-Bromo-6-fluoro-1-methyl-1H-indole
A robust and scalable synthesis of the title compound is paramount for its widespread application. The Leimgruber-Batcho indole synthesis offers a reliable and often high-yielding route to substituted indoles from o-nitrotoluenes.[2][3]
Synthetic Workflow Overview
Caption: Leimgruber-Batcho synthesis of the target indole.
Protocol 1: Synthesis of 5-Bromo-6-fluoro-1-methyl-1H-indole
Step 1: Enamine Formation
To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) is added N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.5 equiv.) and pyrrolidine (2.5 equiv.).
The reaction mixture is heated to 110 °C and stirred for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a deep red solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).
A slurry of Raney nickel (approximately 50% in water, ~0.2 equiv. by weight) is carefully added to the solution.
The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
The reaction is monitored by TLC for the disappearance of the red enamine.
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Raney nickel, and the filter cake is washed with the reaction solvent.
The filtrate is concentrated under reduced pressure to afford crude 5-bromo-6-fluoro-1H-indole.
Step 3: N-Methylation
To a solution of crude 5-bromo-6-fluoro-1H-indole (1.0 equiv.) in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
The mixture is stirred at 0 °C for 30 minutes, then methyl iodide (1.5 equiv.) is added dropwise.
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
Upon completion (monitored by TLC), the reaction is carefully quenched by the dropwise addition of water.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield 5-bromo-6-fluoro-1-methyl-1H-indole.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Heterocycles
The bromine atom at the C5 position of 5-bromo-6-fluoro-1-methyl-1H-indole is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations provide a powerful platform for the introduction of diverse functionalities, leading to the rapid generation of libraries of novel heterocyclic compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] It is widely employed in medicinal chemistry to introduce aryl and heteroaryl moieties.
Caption: Key components of the Suzuki-Miyaura coupling.
To a reaction vessel, add 5-bromo-6-fluoro-1-methyl-1H-indole, the boronic acid, the palladium catalyst, ligand (if used), and the base.
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Add the degassed solvent via syringe.
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Electronic Effects: The electron-donating N-methyl group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the indole ring. The overall electronic nature of the substrate will be slightly more electron-rich than 5-bromoindole, which can affect the rate of oxidative addition. A slightly more electron-rich palladium ligand (e.g., a biaryl phosphine like SPhos or XPhos) may be beneficial.
Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. For more challenging couplings, particularly with heteroarylboronic acids, using a more active pre-catalyst system like a palladacycle or a combination of Pd₂(dba)₃ and a bulky, electron-rich ligand is recommended.
Base and Solvent: A common and effective system is K₂CO₃ or Cs₂CO₃ in a mixture of 1,4-dioxane and water. For substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ in toluene or DMF can be employed.
Parameter
Recommendation for 5-Bromo-6-fluoro-1-methyl-1H-indole
Rationale
Catalyst
Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos
Balances activity and stability for this moderately electron-rich system.
Base
Cs₂CO₃ or K₃PO₄
Stronger bases can facilitate the transmetalation step.
Solvent
1,4-Dioxane/H₂O (4:1) or Toluene
Dioxane/water is a versatile system; toluene is a good choice for anhydrous conditions.
Temperature
90-110 °C
Sufficient to drive the reaction to completion in a reasonable timeframe.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is invaluable for introducing a wide range of nitrogen-containing functionalities at the 5-position of the indole core.
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry reaction vessel.
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
Add 5-bromo-6-fluoro-1-methyl-1H-indole, the amine, and the base.
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 6-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the crude product by column chromatography.
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. For primary amines, bulky biaryl phosphine ligands like RuPhos or BrettPhos are often effective. For secondary amines, ligands such as Xantphos or Josiphos-type ligands can be advantageous.
Base Sensitivity: Strong bases like sodium t-butoxide (NaOtBu) are highly effective but can be incompatible with certain functional groups. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher reaction temperatures or longer reaction times.
Amine Scope: A wide range of primary and secondary aliphatic and aromatic amines can be coupled. For less nucleophilic amines, more forcing conditions (higher temperature, stronger base, more active catalyst) may be necessary.
Parameter
Recommendation for 5-Bromo-6-fluoro-1-methyl-1H-indole
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted indoles.[7][8] These products can serve as versatile intermediates for further transformations.
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv.)
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
To a dry reaction vessel, add 5-bromo-6-fluoro-1-methyl-1H-indole, the palladium catalyst, and CuI.
Purge the vessel with an inert gas.
Add the anhydrous, degassed solvent and the amine base.
Add the terminal alkyne dropwise.
Stir the reaction at room temperature to 80 °C for 2-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with an organic solvent and filter through celite.
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry the organic layer, and concentrate.
Purify the crude product by column chromatography.
Copper Co-catalyst: The use of a copper(I) co-catalyst is standard in Sonogashira reactions and is generally recommended.
Amine Base: The amine base not only acts as a proton scavenger but also as a solvent in some cases. Triethylamine is a common choice.
Temperature: Many Sonogashira couplings proceed efficiently at room temperature, but gentle heating (50-80 °C) may be required for less reactive substrates.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This provides a direct route to vinyl-substituted indoles, which are valuable synthetic intermediates.
To a reaction vessel, add 5-bromo-6-fluoro-1-methyl-1H-indole, the palladium catalyst, ligand (if used), and the base.
Purge with an inert gas.
Add the anhydrous, degassed solvent and the alkene.
Heat the mixture to 80-140 °C for 6-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with an organic solvent, and filter.
Wash the filtrate with water and brine, dry, and concentrate.
Purify the crude product by column chromatography.
Alkene Choice: Electron-deficient alkenes such as acrylates and styrenes are common substrates.
Base and Solvent: The choice of base and solvent is interdependent. A common combination is triethylamine in DMF or acetonitrile.
Regioselectivity: The regioselectivity of the alkene insertion can be an issue with certain substrates. For terminal alkenes, the aryl group typically adds to the less substituted carbon.
Beyond Cross-Coupling: C-H Functionalization
Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to molecular diversification.[11] The N-methylindole core of our building block presents opportunities for regioselective C-H activation.
While the C5 position is blocked by the bromine atom, the C2, C3, C4, and C7 positions are potential sites for direct functionalization. The N-methyl group can act as a directing group for C2 functionalization, while the inherent nucleophilicity of the C3 position makes it susceptible to electrophilic attack.
Further research into the regioselective C-H functionalization of 5-bromo-6-fluoro-1-methyl-1H-indole is a promising avenue for the discovery of novel synthetic methodologies and the creation of unique molecular architectures.
Conclusion: A Versatile Tool for Chemical Innovation
5-Bromo-6-fluoro-1-methyl-1H-indole is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel and complex heterocyclic compounds. Its unique combination of a reactive bromine handle, a modulating fluorine substituent, and a protecting/solubilizing N-methyl group makes it an ideal substrate for a range of powerful synthetic transformations. The protocols and considerations outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable synthetic tool in their pursuit of new medicines and materials.
References
Williams, T. J., Labinger, J. A., & Bercaw, J. E. (2007). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C−H Activation, Indole π versus Nitrogen Lone-Pair Coordination. Organometallics, 26(2), 281-287. [Link]
Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
MDPI. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. [Link]
HETEROCYCLES. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
National Center for Biotechnology Information. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
National Center for Biotechnology Information. (n.d.). Exploration of the interrupted Fischer indolization reaction. [Link]
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
National Center for Biotechnology Information. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... [Link]
Royal Society of Chemistry. (n.d.). Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. [Link]
National Center for Biotechnology Information. (n.d.). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. [Link]
National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]
National Center for Biotechnology Information. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]
analytical methods for quantification of 5-Bromo-6-fluoro-1-methyl-1H-indole
Abstract This guide details the analytical quantification and purity assessment of 5-Bromo-6-fluoro-1-methyl-1H-indole (CAS 1642565-58-9) , a critical intermediate in the synthesis of pharmaceutical agents.[1] Due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the analytical quantification and purity assessment of 5-Bromo-6-fluoro-1-methyl-1H-indole (CAS 1642565-58-9) , a critical intermediate in the synthesis of pharmaceutical agents.[1] Due to the structural similarity of halogenated indole regioisomers, standard C18 methods often fail to provide adequate resolution.[1] This protocol introduces a validated High-Performance Liquid Chromatography (HPLC-UV) method optimized for isomer selectivity and a secondary LC-MS/MS workflow for trace impurity analysis.[1]
Introduction & Compound Profile
5-Bromo-6-fluoro-1-methyl-1H-indole is a lipophilic, neutral building block.[1] Unlike unsubstituted indoles, the N-methyl group eliminates the acidic N-H proton, rendering the molecule non-ionizable in the typical pH 2–8 range.[1] This chemical inertness simplifies mobile phase selection but places the burden of selectivity entirely on the stationary phase.[1]
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO; insoluble in water.[1]
Analytical Challenges:
Regioisomer Resolution: Separation from 6-Bromo-5-fluoro-1-methyl-1H-indole and 4-Bromo analogs is difficult due to identical mass and similar hydrophobicity.[1]
Hydrophobicity: Strong retention on C18 requires high organic content, potentially co-eluting with late-eluting matrix components.[1]
Analytical Strategy & Method Selection
The analytical strategy is bifurcated based on the stage of drug development:
Method A (HPLC-UV): The "Workhorse" method for process control, assay, and purity (95%+ range).[1] Uses a Phenyl-Hexyl column for superior pi-pi interaction selectivity against isomers.[1]
Method B (LC-MS/MS): The "Trace" method for genotoxic impurity screening or pharmacokinetic (PK) studies (ng/mL range).[1]
Method Development Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and impurity profile.
Method A: HPLC-UV (Purity & Assay)
This method utilizes a Phenyl-Hexyl stationary phase.[1] Unlike C18 (which separates based on hydrophobicity alone), Phenyl-Hexyl offers pi-pi interactions that differentiate the electron density distributions of bromo/fluoro regioisomers.[1]
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Enhanced selectivity for halogenated aromatics.[1]
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 5-Bromo-6-fluoro-1-methyl-1H-indole reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.
Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with 50:50 Water:ACN .
Critical Note: Do not dilute with 100% water; the compound will precipitate.[1]
Method B: LC-MS/MS (Trace Analysis)[1]
For biological matrices or genotoxic impurity screening, UV detection is insufficient.[1]
Ionization:APCI+ (Atmospheric Pressure Chemical Ionization) is recommended over ESI.[1] The N-methyl indole core is neutral and lacks basic sites for easy protonation in ESI, often leading to poor sensitivity.[1] APCI utilizes charge transfer mechanisms more effective for neutral aromatics.[1]
Application Notes and Protocols for N-Methylation of 5-bromo-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals Abstract N-methylated indoles are a cornerstone of many pharmacologically active compounds. The strategic introduction of a methyl group onto the indole nit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylated indoles are a cornerstone of many pharmacologically active compounds. The strategic introduction of a methyl group onto the indole nitrogen can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a detailed guide for the N-methylation of 5-bromo-6-fluoro-1H-indole, a substrate featuring electron-withdrawing halogen substituents that influence the reactivity of the indole nitrogen. We will explore several robust methodologies, from classic approaches to modern, safer alternatives, providing detailed protocols and discussing the rationale behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Significance of N-Methylation and Challenges with Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. N-methylation of this heterocycle is a critical transformation that can lead to profound changes in a compound's properties. The "magic methyl" effect, where the addition of a methyl group dramatically improves biological activity, is a well-documented phenomenon.
The substrate in focus, 5-bromo-6-fluoro-1H-indole, presents a unique challenge. The presence of two electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring decreases the electron density of the indole system. This, in turn, increases the acidity of the N-H proton, making deprotonation easier. However, it also reduces the nucleophilicity of the resulting indolide anion, which can impact the kinetics of the subsequent methylation step. Therefore, the choice of base, methylating agent, and reaction conditions is crucial for achieving high yields and avoiding potential side reactions.
Mechanistic Overview of Indole N-Methylation
The fundamental mechanism for N-methylation of indoles involves a two-step process: deprotonation of the indole nitrogen followed by nucleophilic attack of the resulting indolide anion on a methylating agent.
Caption: General mechanism of indole N-methylation.
The choice of base and methylating agent significantly influences the reaction's efficiency and selectivity. Strong bases can lead to deprotonation at other positions if not carefully controlled, while highly reactive methylating agents may pose safety risks.
Recommended N-Methylation Protocols
We present three distinct protocols for the N-methylation of 5-bromo-6-fluoro-1H-indole, each with its own advantages in terms of safety, scalability, and functional group tolerance.
Protocol 1: The Classic Approach - Methyl Iodide with Sodium Hydride
This traditional method is highly effective and often provides excellent yields. However, it requires the use of sodium hydride, a pyrophoric reagent, and methyl iodide, a toxic and volatile compound. Strict adherence to safety protocols is paramount.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the sodium indolide salt. The subsequent reaction with methyl iodide, a potent electrophile, proceeds via an SN2 mechanism to yield the N-methylated product.[1][2]
Experimental Protocol:
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen), add a solution of 5-bromo-6-fluoro-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the product with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for N-methylation using methyl iodide and sodium hydride.
Protocol 2: A Safer and Greener Alternative - Dimethyl Carbonate
Dimethyl carbonate (DMC) is an environmentally friendly and less toxic alternative to traditional methylating agents.[1] While it is less reactive, requiring higher temperatures, it is an excellent choice for large-scale synthesis.
Rationale: In the presence of a base like potassium carbonate, DMC acts as a methylating agent. The reaction proceeds at elevated temperatures, and the byproducts (methanol and carbon dioxide) are relatively benign. The use of a phase-transfer catalyst can enhance the reaction rate.[3][4]
Experimental Protocol:
In a round-bottom flask, combine 5-bromo-6-fluoro-1H-indole (1.0 equivalent), potassium carbonate (2.0 equivalents), and dimethyl carbonate (5-10 equivalents).
Add N,N-dimethylformamide (DMF) as a solvent.
Heat the reaction mixture to reflux (around 130 °C) for 3-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature.
Add water to dissolve the inorganic salts and precipitate the product or extract with a suitable organic solvent like toluene or ethyl acetate.
If extracting, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for N-methylation using dimethyl carbonate.
Protocol 3: Modern and Highly Selective - Phenyl Trimethylammonium Iodide
This recently developed method utilizes a solid, non-toxic, and easy-to-handle methylating agent, offering excellent monoselectivity and high functional group tolerance.[5][6][7][8][9][10]
Rationale: Phenyl trimethylammonium iodide (PhMe₃NI) in the presence of a mild base like cesium carbonate (Cs₂CO₃) provides a safe and efficient means of N-methylation.[5][6][7][8][9][10] The reaction proceeds at elevated temperatures and is particularly advantageous for late-stage functionalization of complex molecules. The high tolerance for various functional groups, including halides, makes it well-suited for 5-bromo-6-fluoro-1H-indole.[6][7]
Experimental Protocol:
In a reaction vial equipped with a magnetic stir bar, combine 5-bromo-6-fluoro-1H-indole (1.0 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (2.0 equivalents).
Evacuate the vial and backfill with an inert gas (argon) three times.
Add anhydrous toluene as the solvent.
Seal the vial and heat the mixture to 120 °C for 16-24 hours.
After cooling to room temperature, add 2 N HCl to quench the excess base.
Extract the product with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Data Summary and Comparison
Method
Methylating Agent
Base
Solvent
Temperature
Typical Yield
Key Advantages
Key Disadvantages
Protocol 1
Methyl Iodide
Sodium Hydride
DMF
0 °C to RT
>90%
High reactivity, fast
Hazardous reagents, moisture sensitive
Protocol 2
Dimethyl Carbonate
Potassium Carbonate
DMF
Reflux (~130 °C)
85-95%
Safe, green, scalable
High temperature, slower reaction
Protocol 3
Phenyl Trimethylammonium Iodide
Cesium Carbonate
Toluene
120 °C
~90%
Safe, high selectivity, functional group tolerance
Longer reaction times, cost of reagents
Conclusion
The N-methylation of 5-bromo-6-fluoro-1H-indole can be successfully achieved through various methods. The choice of protocol will depend on the specific requirements of the researcher, including scale, safety considerations, and available resources. For rapid, high-yielding synthesis on a small scale, the classic methyl iodide/sodium hydride method remains a viable option with appropriate safety measures. For larger-scale, environmentally conscious processes, dimethyl carbonate is an excellent choice. The modern approach using phenyl trimethylammonium iodide offers a superior safety profile and high selectivity, making it ideal for complex molecules and late-stage functionalization in drug discovery programs.
References
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link][5][6][7][8][9][10]
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(4), 533-536. [Link][1]
Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. [Link][2]
Google Patents. (2001). Methylation of indole compounds using dimethyl carbonate. [3]
Google Patents. (2002). N-alkylation of indole derivatives. [11]
Google Patents. (2003). Methylation of indole compounds using dimethyl carbonate. [4]
troubleshooting solubility issues of 5-Bromo-6-fluoro-1-methyl-1H-indole in organic solvents
Technical Support Center: 5-Bromo-6-fluoro-1-methyl-1H-indole Welcome to the technical support guide for 5-Bromo-6-fluoro-1-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Bromo-6-fluoro-1-methyl-1H-indole
Welcome to the technical support guide for 5-Bromo-6-fluoro-1-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.
Understanding the Solubility Profile of 5-Bromo-6-fluoro-1-methyl-1H-indole
Before troubleshooting, it's crucial to understand the molecule's inherent characteristics. 5-Bromo-6-fluoro-1-methyl-1H-indole is a halogenated indole derivative. Its structure dictates its solubility:
Indole Core: The bicyclic aromatic indole core is largely hydrophobic.
Halogenation (Bromo and Fluoro): The presence of bromine and fluorine atoms increases the molecule's molecular weight and surface area, and while they are electronegative, their contribution to polarity is complex and often enhances non-polar character.
N-Methylation: The methyl group on the indole nitrogen removes the potential for hydrogen bond donation, which typically decreases solubility in protic solvents like water or ethanol compared to an N-H indole.
Collectively, these features render the compound poorly soluble in aqueous solutions and sparingly soluble in many common organic solvents. The guiding principle for solubilization is "like dissolves like," meaning solvents with similar polarity to the solute are most effective.[1]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow to address solubility issues, starting with the simplest methods and progressing to more advanced techniques.
Q1: I'm starting a new project. Which solvent should I try first for 5-Bromo-6-fluoro-1-methyl-1H-indole?
Answer: Based on the structure, begin with common polar aprotic solvents. These solvents can engage in dipole-dipole interactions without the hydrogen-bonding complexities that can sometimes hinder the dissolution of N-methylated indoles.
Primary Recommendations: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
Secondary, Stronger Solvents: If solubility is limited in the primary options, move to stronger polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] Many suppliers suggest making a concentrated stock solution in one of these solvents and then diluting it into the experimental medium.[2]
Q2: My compound is not dissolving in my chosen solvent. What is the immediate troubleshooting path?
Answer: If initial attempts fail, follow this systematic troubleshooting workflow. Do not immediately jump to using a large volume of solvent, as this can complicate downstream applications.
Caption: Troubleshooting workflow for solubility issues.
Causality Explained:
Warming: Increases the kinetic energy of solvent and solute molecules, overcoming the crystal lattice energy of the solid.[1] Use with caution, as indole compounds can be thermally labile.
Sonication: Uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solid agglomerates and increase the surface area available for dissolution.[1][3]
Q3: I managed to dissolve the compound with heat, but it precipitated upon cooling. What does this mean?
Answer: This indicates that you created a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved at a higher temperature. While useful for specific applications like purification by recrystallization, it is not suitable for experiments requiring long-term stability in solution. If you need a stable solution at room temperature, you must either decrease the concentration or use a more effective solvent or co-solvent system.
Frequently Asked Questions (FAQs)
Q4: How can I quantitatively measure the solubility of my compound?Answer: The "gold standard" for measuring thermodynamic solubility is the shake-flask method.[4] This involves adding an excess of the solid compound to a solvent, agitating it at a controlled temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant via a stability-indicating analytical method like HPLC-UV.[4][5] For higher throughput screening, kinetic solubility methods, such as nephelometry (which measures turbidity as a compound precipitates from a DMSO stock solution into an aqueous buffer), can be used to rank compounds.[5][6]
Q5: Can particle size affect the dissolution of my compound?Answer: Yes, significantly. Smaller particles have a larger surface-area-to-volume ratio, which generally increases the rate of dissolution, though not necessarily the thermodynamic solubility.[1][3] If you are observing very slow dissolution, grinding the material into a finer powder using a mortar and pestle can be a simple and effective step.[3]
Q6: Are there any signs of compound degradation I should watch for during solubilization attempts?Answer: Yes. Indole scaffolds can be susceptible to degradation, especially under harsh conditions.[7] Be vigilant for:
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate degradation or oxidation.
Multiple Peaks on HPLC: When analyzing your saturated solution, the appearance of new peaks that were not present in the solid material is a clear sign of degradation.[5] Always use a stability-indicating analytical method for concentration measurement.[4]
Q7: What is a co-solvent and when should I use it?Answer: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds in a primary solvent system.[1][3] You should consider a co-solvent system when a single solvent does not provide adequate solubility at the desired concentration. For example, if your compound is soluble in DMSO but your biological assay cannot tolerate high concentrations of DMSO, you can create a concentrated stock in DMSO and then dilute it into your aqueous buffer. The final DMSO concentration should be kept low (often <0.5%) to avoid artifacts.[7]
Summary of Recommended Solvents
The following table provides a general guideline for solvent selection. Note that experimental verification is essential. Solubility is often concentration-dependent.
Solvent Class
Solvent Examples
Expected Solubility of 5-Bromo-6-fluoro-1-methyl-1H-indole
Rationale & Notes
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Strong dipole moments effectively solvate the polar regions of the indole. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules.[2] Often used for creating concentrated stock solutions.
Halogenated
Dichloromethane (DCM)
Moderate
Good starting point. Its polarity is suitable for many non-polar to moderately polar compounds. Halogenated indoles often show good solubility in halogenated solvents.[8]
Ethers
THF, Diethyl Ether
Moderate to Low
THF is a moderately polar ether that can be effective. Diethyl ether is much less polar and may be a poor solvent. A related compound, 5-Bromo-1-methyl-1H-indole, is soluble in ether.[9]
Alcohols
Ethanol, Methanol
Low
The N-methylation prevents hydrogen bond donation to the solvent, reducing solubility compared to N-H indoles. May be useful in a co-solvent system.
Non-Polar
Hexanes, Toluene
Very Low to Insoluble
The molecule, while having a large hydrophobic surface, possesses sufficient polarity from its heteroatoms and halogens to be poorly soluble in purely non-polar solvents.
Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Using a Co-Solvent
This protocol describes how to prepare a solution for a biological assay requiring a low final concentration of an organic solvent.
Preparation: Weigh the desired amount of 5-Bromo-6-fluoro-1-methyl-1H-indole into a sterile microcentrifuge tube.
Primary Dissolution: Add a minimal volume of a strong, water-miscible solvent (e.g., DMSO) to create a highly concentrated stock solution (e.g., 10-50 mM). Vortex or sonicate briefly until fully dissolved.
Co-solvent Addition (Dilution): Gradually add the primary solvent (e.g., aqueous buffer, cell culture media) to the concentrated stock solution while vortexing vigorously.[1] This stepwise dilution is critical to avoid immediate precipitation.
Final Concentration: Continue diluting until the desired final concentration is reached. Ensure the final concentration of the co-solvent is below the tolerance limit for your specific experiment (e.g., <0.1% DMSO for sensitive cell lines).[7]
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness). If precipitation occurs, the concentration is above the kinetic solubility limit in that solvent system, and you must prepare a more dilute solution.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is the benchmark for accurately measuring equilibrium solubility.[4]
Setup: Add an excess amount of solid 5-Bromo-6-fluoro-1-methyl-1H-indole to a known volume of the test solvent in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.
Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-72 hours. The long duration ensures the system reaches thermodynamic equilibrium.[4]
Phase Separation: After equilibration, allow the vial to stand so the excess solid can settle. Carefully remove a sample of the supernatant. To ensure no solid particulates are transferred, centrifuge the sample and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).[4]
Analysis: Prepare a series of dilutions of the filtered supernatant. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method with a standard curve.[5]
Verification: After the experiment, it is good practice to recover the residual solid and analyze its physical form (e.g., by XRPD or DSC) to confirm that no phase change or degradation has occurred during the equilibration period.[4]
References
Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Jog, R., & Burgess, D. J. (2017). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. Retrieved from [Link]
Solubility of Things. (n.d.). Indole. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from [Link]
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
ChemBK. (2024, April 9). 5-BROMO-1-METHYL-INDOLE. Retrieved from [Link]
ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]
Technical Support Center: Mastering Indole Synthesis Through Precise Temperature Control
Welcome to the technical support center dedicated to the nuanced art of managing reaction temperature for optimal indole synthesis. This guide is crafted for researchers, scientists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the nuanced art of managing reaction temperature for optimal indole synthesis. This guide is crafted for researchers, scientists, and drug development professionals who seek to move beyond mere protocol replication and achieve a deeper, more intuitive control over their synthetic outcomes. In the synthesis of indoles—a scaffold of immense importance in pharmaceuticals and materials science—temperature is not just a parameter; it is a critical control point that dictates yield, purity, and even the regioselectivity of the final product.
This resource is designed to be a practical bench companion. We will dissect common temperature-related challenges in key indole syntheses, provide evidence-based troubleshooting guides, and answer frequently asked questions with the goal of empowering you to solve problems methodically and enhance the robustness of your synthetic procedures.
The Thermodynamics of Indole Synthesis: A Balancing Act
At its core, the challenge of temperature management in indole synthesis lies in navigating the delicate balance between desired reaction kinetics and the onset of undesired side reactions or decomposition.[1] Many classical indole syntheses, such as the Fischer and Bischler-Möhlau methods, require elevated temperatures to overcome activation energy barriers.[2][3][4][5][6] However, excessive heat can lead to the degradation of starting materials, intermediates, or the final product, significantly diminishing yields and complicating purification.[1][2] Furthermore, temperature can influence the regioselectivity of a reaction, favoring the formation of one isomer over another.[7]
This guide will provide you with the foundational knowledge and practical strategies to master this thermal balancing act.
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, is notoriously sensitive to thermal conditions.[3][8] The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, often requires heat, but precise control is paramount to success.[2][5][6][7][8]
Common Issue 1: Low or No Yield of the Desired Indole
Question: My Fischer indole synthesis is resulting in a low yield or failing to proceed altogether. How can I optimize the temperature?
Answer: This is a frequent challenge and often points to a suboptimal thermal profile for your specific substrate and catalyst combination.
Troubleshooting Steps:
Systematic Temperature Screening: The activation energy for the key[9][9]-sigmatropic rearrangement can vary significantly. It is crucial to screen a range of temperatures. For instance, some reactions that are ineffective at 100°C may proceed to completion rapidly at 125-150°C, especially with microwave assistance.[2] Conversely, for thermally sensitive substrates, a more moderate temperature of around 80°C may be optimal to prevent decomposition while still achieving a reasonable reaction rate.[7]
Consider the Acid Catalyst: The strength of the acid catalyst directly impacts the required reaction temperature.[2][7] Stronger Brønsted or Lewis acids can facilitate the reaction at lower temperatures, whereas weaker acids may necessitate more forcing conditions.[2][8] If you are observing decomposition at higher temperatures, consider switching to a stronger acid to potentially lower the required thermal input.
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will provide real-time feedback on the consumption of starting material and the formation of the product, allowing you to determine if the reaction is stalling due to insufficient temperature or if the product is degrading over time at the chosen temperature.
Data Presentation: Temperature Effects in Fischer Indole Synthesis
Question: I am observing multiple spots on my TLC, indicating significant byproduct formation in my Fischer indole synthesis. How can temperature be adjusted to improve purity?
Answer: Byproduct formation is a clear sign that alternative reaction pathways are being accessed, often due to excessive thermal energy.
Troubleshooting Steps:
Reduce the Reaction Temperature: This is the most direct approach to minimizing side reactions.[2] Lowering the temperature, even if it extends the reaction time, can often favor the desired kinetic product over undesired thermodynamic byproducts.
Optimize Reaction Time with Temperature: Prolonged heating, especially at elevated temperatures, can lead to product degradation or the formation of more stable, yet undesired, compounds.[2] By monitoring the reaction, you can identify the point at which the desired product concentration is maximized and quench the reaction before significant byproduct formation occurs.
Investigate Catalyst and Solvent Effects: The interplay between temperature, acid catalyst, and solvent is crucial.[7] A change in solvent, for example, can alter the reaction's thermal profile and influence selectivity.
Palladium-catalyzed methods offer a versatile and often milder route to a wide array of substituted indoles. [10]However, the thermal stability of the palladium catalyst and the potential for side reactions are key considerations.
[2]
Common Issue: Low Yield and Catalyst Decomposition
Question: I am struggling with low yields in my palladium-catalyzed indole synthesis. How should I approach optimizing the temperature?
Answer: The optimal temperature for a palladium-catalyzed reaction is a fine balance between achieving a sufficient rate for the catalytic cycle and preventing catalyst decomposition or unwanted side reactions.
[2]
Troubleshooting Steps:
Systematic Temperature Screening: As with other methods, a systematic screening of temperatures is the most effective approach. The optimal temperature can be highly dependent on the specific type of palladium-catalyzed reaction (e.g., Larock, Buchwald-Hartwig, etc.).
[8][11]
Monitor for Catalyst Decomposition: At excessively high temperatures, palladium catalysts can decompose, leading to the formation of palladium black and a cessation of catalytic activity. If you observe this, the reaction temperature is too high.
Consider Ligand and Additive Effects: The choice of ligand and additives can significantly influence the thermal stability of the catalyst and the overall reaction kinetics. In some cases, a more robust ligand may allow for higher reaction temperatures without catalyst decomposition.
Room Temperature Conditions: For certain palladium-catalyzed C-H arylations of indoles, room temperature conditions have been developed, offering a much milder alternative to traditional high-temperature methods. [12]Exploring these newer methodologies could be beneficial if thermal degradation is a persistent issue.
Experimental Protocols: Reductive Cyclization for Indole Synthesis
[2]
To a reaction vessel, add the β-nitrostyrene substrate, palladium catalyst, and solvent.
Add a CO surrogate (e.g., phenyl formate) and a base (e.g., Et3N).
Heat the mixture to the optimized temperature (e.g., 140°C) and stir for the determined reaction time (e.g., 3-4 hours).
After completion, cool the reaction and isolate the product using standard purification techniques.
Frequently Asked Questions (FAQs)
Q1: How do I know if I should increase or decrease the reaction temperature?
A1: If you observe very slow or no product formation, an increase in temperature may be necessary to overcome the activation energy. [2]Conversely, if you observe the formation of multiple byproducts, decomposition (e.g., charring), or catalyst precipitation (in the case of palladium catalysis), the temperature is likely too high and should be reduced.
[2][9]
Q2: Can a reaction that requires initial heating still be dangerously exothermic?
A2: Yes, absolutely. Many reactions have an activation energy that must be overcome with initial heating. [4]Once initiated, the reaction can become highly exothermic, releasing a significant amount of heat. [4]If this heat is not adequately dissipated, it can lead to a thermal runaway, where the reaction rate accelerates uncontrollably. [1][4][13]This is a critical safety consideration for many indole syntheses.
[4]
Q3: What are some practical ways to maintain a stable low temperature for a reaction over a long period?
A3: For maintaining stable low temperatures, several options are available. A cryocool unit can maintain a set temperature for extended periods. [9]For specific low temperatures, various cooling baths can be prepared, such as ice/salt for -15 to -5°C, dry ice/acetonitrile for -40°C, and dry ice/acetone for -78°C. [9][14]Using a large Dewar flask with good insulation can also help maintain the temperature for many hours.
[14]
Q4: How can I accurately monitor the internal temperature of my reaction?
A4: It is crucial to monitor the internal temperature of the reaction mixture, not just the temperature of the heating bath. [9]This can be done by inserting a thermometer or a thermocouple probe directly into the reaction mixture. For highly exothermic reactions, continuous monitoring is essential to detect any potential thermal runaway.
[15]
Q5: Can continuous flow chemistry help with temperature control in indole synthesis?
A5: Yes, continuous flow systems offer excellent control over reaction parameters, including temperature. [16]The high surface-area-to-volume ratio in flow reactors allows for very efficient heat exchange, which can help to manage exothermic reactions and maintain precise temperature control, leading to improved consistency and safety.
[15][16]
References
BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
BenchChem. (2025).
University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I.
RSC Publishing. (2017).
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Indole Synthesis.
BenchChem. (2025). Technical Support Center: Managing Exothermic Indole Synthesis Reactions.
MDPI. (2018).
ResearchGate. (n.d.). Fischer indole synthesis under flow conditions. [Link]
ACS Publications. (2020). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. [Link]
CSIRO Publishing. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
Journal of the American Chemical Society. (2008). Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles. [Link]
PMC. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
ResearchGate. (2023). Temperature-Controlled Divergent Asymmetric Synthesis of Indole-Based Medium-Sized Heterocycles through Palladium Catalysis. [Link]
Reddit. (2024). Monitoring Reaction at Low temp (Please help). [Link]
A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established method for modulating pharmacological properties. The indole nucleus,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established method for modulating pharmacological properties. The indole nucleus, a privileged structure in numerous biologically active compounds, is a frequent target for such modifications. The positional isomerism of a single fluorine atom on the indole ring can impart dramatically different biological activities. This guide provides a comprehensive, data-supported comparison of the biological activities of two such isomers: 5-fluoroindole and 6-fluoroindole, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Subtle Power of Fluorine Placement
The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] In the context of the indole ring system, the position of the fluorine substituent dictates its influence on the molecule's overall chemical personality and, consequently, its interactions with biological macromolecules. This guide will delve into the distinct biological profiles of 5-fluoroindole and 6-fluoroindole, highlighting how a simple positional shift of a fluorine atom from position 5 to 6 leads to a divergence in their therapeutic potential and mechanisms of action.
Antimicrobial Activity: A Tale of Two Isomers
A significant area of differentiation between 5-fluoroindole and 6-fluoroindole lies in their antimicrobial properties, particularly their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
5-Fluoroindole: A Potent Anti-tuberculosis Agent
Recent studies have identified 5-fluoroindole as a promising lead compound for the development of new anti-tuberculosis drugs.[3] It exhibits significant bactericidal activity against pan-susceptible Mtb H37Rv strains and clinical isolates resistant to first-line drugs.[4] The proposed mechanism of action involves the intracellular conversion of 5-fluoroindole to 5-fluorotryptophan.[3][4] This fluorinated analog of tryptophan can then be incorporated into bacterial proteins, leading to the synthesis of non-functional or misfolded proteins and ultimately, cell death.[5]
A direct comparative study highlighted the superior activity of 5-fluoroindole over its positional isomers. The minimum inhibitory concentration (MIC) of 5-fluoroindole against Mtb H37Rv was found to be significantly lower than that of 6-fluoroindole, indicating a much higher potency.[3]
6-Fluoroindole: Targeting Bacterial Communication
In contrast to the direct bactericidal activity of its 5-fluoro counterpart against Mtb, 6-fluoroindole has been primarily recognized for its role as an antimicrobial agent that disrupts bacterial communication systems.[6] It has been shown to interfere with quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production.[6][7][8] By inhibiting QS, 6-fluoroindole can effectively attenuate bacterial pathogenicity and reduce the formation of biofilms, which are notoriously resistant to conventional antibiotics.[6][8]
While also described as having general antibacterial and antifungal properties, the specific data supporting its direct bactericidal potency, especially in comparison to 5-fluoroindole, is less pronounced in the available literature.[9]
Data Presentation: Antimycobacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of fluoroindole isomers against Mycobacterium tuberculosis H37Rv, demonstrating the superior potency of the 5-fluoro substituted compound.[3]
Compound
MIC (µM)
Fold Difference in Activity (relative to 5-FI)
5-Fluoroindole (5-FI)
4.7
-
4-Fluoroindole (4-FI)
18.5
~4-fold less active
6-Fluoroindole (6-FI)
74.0
>15-fold less active
7-Fluoroindole (7-FI)
148.0
>31-fold less active
Anticancer and Enzyme Inhibition Activities
Both 5-fluoroindole and 6-fluoroindole serve as valuable scaffolds for the development of anticancer agents and enzyme inhibitors, although they are often incorporated into more complex derivative forms to achieve desired potencies and selectivities.
5-Fluoroindole Derivatives in Oncology and Enzyme Inhibition
Derivatives of 5-fluoroindole have shown promise in several therapeutic areas:
Prodrugs for Cancer Therapy : 5-Fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[10] Upon activation by horseradish peroxidase, it forms cytotoxic products that can kill tumor cells.[10]
α-Glucosidase Inhibitors : A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors, which are of interest for the management of type 2 diabetes.[11] Several of these derivatives exhibited significantly higher inhibitory activity than the reference drug, acarbose.[11]
Anti-HIV Agents : The 5-fluoroindole nucleus has been incorporated into molecules with anti-HIV activity.[12]
6-Fluoroindole Derivatives in Diverse Therapeutic Applications
The 6-fluoroindole scaffold has been utilized in the synthesis of a range of bioactive molecules, including:
Tryptophan Dioxygenase (TDO) Inhibitors : As a reagent in the synthesis of pyridyl-ethenyl-indoles, 6-fluoroindole contributes to the development of TDO inhibitors, which are being explored as potential anticancer immunomodulators.[9][13]
Selective Serotonin Reuptake Inhibitors (SSRIs) : 6-Fluoroindole serves as a precursor for potent SSRIs, a class of drugs widely used to treat depression and anxiety disorders.[9]
HIV-1 Attachment Inhibitors : This isomer is also employed in the synthesis of inhibitors of HIV-1 attachment, a critical step in the viral life cycle.[9]
Kinase Inhibitors : The 6-fluoroindole core has been incorporated into molecules designed to inhibit protein kinases, which are key targets in cancer therapy.[14]
Experimental Protocols
Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Methodology:
Preparation of Mycobacterial Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with ADC to a standardized cell density.
Compound Dilution: The test compounds (5-fluoroindole and 6-fluoroindole) are serially diluted in a 96-well microtiter plate.
Inoculation: The standardized mycobacterial suspension is added to each well containing the diluted compounds.
Incubation: The plates are incubated at 37°C for a defined period.
Addition of Resazurin: A solution of resazurin is added to each well.
Reading of Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Visualization of a Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for 5-fluoroindole against Mycobacterium tuberculosis.
Caption: Proposed mechanism of 5-fluoroindole's antimycobacterial activity.
Conclusion
The comparative analysis of 5-fluoroindole and 6-fluoroindole reveals a fascinating example of how subtle structural changes can lead to profound differences in biological activity. While both isomers serve as valuable building blocks in medicinal chemistry, their intrinsic properties and the therapeutic applications of their derivatives diverge significantly.
5-Fluoroindole stands out for its potent and direct antimycobacterial activity, making it a compelling candidate for further investigation in the fight against tuberculosis. In contrast, 6-fluoroindole's strength lies in its ability to modulate bacterial behavior through quorum sensing inhibition and as a versatile scaffold for a broader range of therapeutic agents, including those targeting the central nervous system and viral infections.
For researchers in drug discovery, this guide underscores the critical importance of positional isomerism in lead optimization. The choice between 5-fluoroindole and 6-fluoroindole as a starting point for a synthetic campaign should be guided by the specific biological target and desired mechanism of action. Future head-to-head comparative studies of these isomers and their derivatives across a wider range of biological assays will undoubtedly provide even deeper insights into their structure-activity relationships and unlock their full therapeutic potential.
References
Wardman, P., et al. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-272. [Link]
Yang, L., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 923908. [Link]
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 32675-32726. [Link]
de Souza, M. V. N., et al. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. [Link]
Devshetwar, N. S., et al. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 5(7), 935-938. [Link]
Sridhar, S. K., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. Journal of Young Pharmacists, 3(4), 308-312. [Link]
de Souza, M. V. N., et al. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. [Link]
Singh, R. K., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(43), 26676-26709. [Link]
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
Agostini, F., et al. (2024). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 14, 1323337. [Link]
Cihan-Üstündağ, G., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(45), 28005-28051. [Link]
Aukema, K. G., et al. (2022). Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Environmental Microbiology, 24(11), 5202-5216. [Link]
Sethupathy, S., et al. (2020). Effects of 6-fluoroindole, 7-methylindole, and indole on the... Frontiers in Microbiology, 11, 584812. [Link]
Spectroscopic Profiling of Fluorinated Indole Isomers: A Technical Comparison Guide
Executive Summary In medicinal chemistry, the "fluorine scan" is a pivotal strategy for optimizing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity ( ). However, the introduction of a fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the "fluorine scan" is a pivotal strategy for optimizing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (
). However, the introduction of a fluorine atom onto the indole scaffold—a privileged structure in drug discovery—induces profound electronic perturbations that vary significantly by position (C4, C5, C6, or C7).
This guide provides a technical comparison of the four benzenoid-fluorinated indole isomers. It moves beyond basic characterization to offer a spectroscopic decision framework, focusing on
NMR diagnostics, spin-spin coupling topologies, and photophysical anomalies essential for validating regioisomeric purity in synthetic workflows.
Electronic & Structural Fundamentals
The fluorine atom acts as a bioisostere of hydrogen but exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). In the indole system, the position of the fluorine relative to the pyrrole nitrogen (NH) dictates the acidity and electronic distribution.
Acidity () Modulation
The acidity of the indole N-H proton is governed by the stability of the resulting indolyl anion. Fluorine stabilizes this anion through inductive withdrawal. This effect is distance-dependent.
Trend: The closer the fluorine is to the N-H (position 1), the more acidic the proton.
Implication: 7-Fluoroindole deprotonates most readily, affecting base-mediated alkylation protocols.
NMR Spectroscopy Guide: Distinguishing Isomers
NMR is the gold standard for identification due to its 100% natural abundance and wide chemical shift dispersion. However, coupling patterns provide the necessary confirmation of regiochemistry.
Comparative Spectral Data (DMSO-)
Isomer
Shift (, ppm)*
Diagnostic Coupling ()
Structural Note
4-Fluoroindole
-118 to -121
(visible), (~10 Hz)
Peri-interaction with H3; often shows through-space coupling.
5-Fluoroindole
-123 to -126
(ortho), (ortho)
Most common isostere; appears as a distinct quartet-like multiplet due to two ortho protons.
6-Fluoroindole
-116 to -118
(ortho), (ortho)
Distinct splitting due to H7 (singlet-like in without F).
7-Fluoroindole
-132 to -135
(ortho)
Most upfield (shielded) due to proximity to electron-rich NH; often appears as a doublet of doublets.
*Note: Shifts are referenced to
(0 ppm). Values vary by 1-2 ppm depending on concentration and specific solvent interactions (e.g., H-bonding in DMSO vs. ).
Coupling Topology (-Values)
Understanding the magnitude of scalar coupling is critical for assignment:
(Ortho): Large, typically 9.0 – 12.0 Hz .
(Meta): Moderate, typically 4.0 – 6.0 Hz .
(Para): Small, typically < 2.0 Hz (often unresolved broadening).
Visualization: Isomer Assignment Workflow
The following decision tree outlines the logical process for assigning an unknown fluoroindole isomer using standard 1D NMR experiments.
Figure 1: Logic flow for the structural elucidation of fluoroindole regioisomers using NMR observables.
Photophysical Properties (UV-Vis & Fluorescence)
While indoles are naturally fluorescent (tryptophan residues are the primary source of intrinsic protein fluorescence), fluorination alters the transition dipole moments and intersystem crossing rates.
Comparative Photophysics
Isomer
UV Absorption ()
Fluorescence Quantum Yield ()
Application Note
Indole (Ref)
270 nm
0.29
Standard reference.
4-Fluoroindole
Blue-shifted (< 270 nm)
Low (< 0.1)
Often quenches fluorescence; useful as a "dark" isostere.
5-Fluoroindole
Red-shifted (~275-280 nm)
Moderate (~0.2 - 0.3)
Bio-probe: Closest mimic to Trp; often used in NMR protein studies.
6-Fluoroindole
~270 nm
High (> 0.35)
Emitter: Highest quantum yield; significantly brighter than the parent indole.
7-Fluoroindole
Blue-shifted (< 270 nm)
Low
Steric interference with NH reduces planarity in excited states.
Key Insight: If your application requires a fluorescent probe (e.g., cellular imaging), 6-fluoroindole is the superior candidate. If you require a non-perturbing NMR probe for protein dynamics, 5-fluoroindole is preferred due to its similarity to Tryptophan.
Experimental Protocols
To ensure reproducibility, the following protocols utilize internal standards for quantitative assessment.
Protocol A: Quantitative NMR Analysis
Purpose: To determine regioisomeric purity.
Solvent Preparation: Dissolve 10 mg of the fluoroindole sample in 0.6 mL of DMSO-
.
Why DMSO? It prevents solute aggregation and provides sharp NH signals, unlike
where broadening may occur.
Internal Standard: Add 5
L of -trifluorotoluene ( -63 ppm) as a chemical shift and integration reference.
Acquisition Parameters:
Pulse Angle:
(to mitigate long relaxation times of fluorine).
Relaxation Delay (
): Minimum 10 seconds. Crucial: Fluorine nuclei on aromatic rings can have . Short delays lead to integration errors.
Spectral Width: +10 to -200 ppm.
Processing: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise before Fourier Transform.
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-fluoro-1-methyl-1H-indole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. It...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-6-fluoro-1-methyl-1H-indole analogs, a class of compounds with significant potential as kinase inhibitors. By objectively comparing the performance of various structural analogs and providing supporting experimental data from related studies, this document aims to empower researchers in the rational design of more potent and selective drug candidates.
The Privileged Scaffold: Why 5-Bromo-6-fluoro-1-methyl-1H-indole?
The 5-bromo-6-fluoro-1-methyl-1H-indole core represents a "privileged scaffold" in medicinal chemistry. The strategic placement of halogen atoms at the C5 and C6 positions, combined with N-methylation, imparts desirable physicochemical and biological properties.
Halogenation: The presence of bromine at C5 and fluorine at C6 significantly influences the molecule's electronic properties and its ability to interact with biological targets. Halogenation is a well-established strategy to enhance the potency and selectivity of kinase inhibitors.[1] Bromine, being larger and more polarizable than chlorine, can form strong halogen bonds with protein residues in the ATP-binding pocket of kinases.[2] The electronegative fluorine atom can modulate the pKa of the indole nitrogen and influence metabolic stability. Studies on related di-halogenated indoles have shown that substitutions at the C4, C5, and C6 positions are optimal for certain biological activities.[3]
N-Methylation: The methyl group at the N1 position is crucial for several reasons. It can enhance cell permeability by masking the polar N-H group and may also provide additional van der Waals interactions within the kinase active site. For many indole-based kinase inhibitors, N-alkylation is a key determinant of potency.[3]
Deconstructing the Structure-Activity Relationship
While a comprehensive SAR study on a complete matrix of 5-Bromo-6-fluoro-1-methyl-1H-indole analogs is not publicly available in a single source, we can synthesize key SAR principles from various studies on related halogenated and N-methylated indole derivatives investigated as kinase inhibitors and anticancer agents.[4][5][6]
The Impact of Substituents at Key Positions
The following table summarizes the generalized impact of various substituents at different positions of the 5-Bromo-6-fluoro-1-methyl-1H-indole scaffold on kinase inhibitory activity, based on trends observed in related indole series.
Position
Substituent Type
General Impact on Kinase Inhibitory Activity
Rationale & Supporting Observations from Related Studies
C2
Small alkyl groups (e.g., -CH3)
Generally well-tolerated or can enhance potency.
Can provide additional hydrophobic interactions in the ATP binding pocket.
Aromatic rings (e.g., phenyl)
Can significantly increase potency, but may affect selectivity.
Offers opportunities for extensive interactions with the kinase hinge region or other nearby residues.
Hydrogen bond donors/acceptors
Can either increase or decrease activity depending on the specific kinase target.
The C2 position is often solvent-exposed, and polar groups can interact with water or form specific hydrogen bonds with the protein.
C3
Carboxamides, esters
Often leads to potent kinase inhibitors.
The C3 position is a versatile point for introducing groups that can interact with the ribose-binding pocket or solvent-exposed regions. The presence of a carbonyl group can act as a hydrogen bond acceptor.[7]
Alkanoic acids
Can enhance solubility and provide a handle for further modifications.
The carboxylic acid group can form salt bridges or hydrogen bonds with basic residues in the active site.
Substituted aromatic rings
Can lead to highly potent and selective inhibitors.
Allows for the exploration of deeper pockets within the kinase active site and the formation of specific interactions.
N1-Methyl
Replacement with larger alkyl groups
May decrease activity due to steric hindrance.
The N1-methyl group often fits snugly into a hydrophobic pocket, and larger groups can disrupt this favorable interaction.
Replacement with hydrogen
Generally leads to a significant drop in potency for many kinase targets.
The N-H group can introduce unfavorable polar interactions or alter the preferred binding conformation.
Experimental Protocols: A Blueprint for Synthesis and Evaluation
To facilitate further research and validation of the SAR principles outlined above, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-Bromo-6-fluoro-1-methyl-1H-indole analog and a standard in vitro kinase inhibition assay.
Synthesis of a Representative Analog: Methyl 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylate
This protocol is a plausible synthetic route adapted from established methods for the synthesis of substituted indoles.[8]
Step 1: N-Methylation of 5-bromo-6-fluoro-1H-indole
To a solution of 5-bromo-6-fluoro-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-fluoro-1-methyl-1H-indole.
Step 2: Vilsmeier-Haack Formylation at C3
To a solution of phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous DMF at 0 °C, add a solution of 5-bromo-6-fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous DMF dropwise.
Stir the reaction mixture at room temperature for 2-4 hours.
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-bromo-6-fluoro-1-methyl-1H-indole-3-carbaldehyde.
Step 3: Oxidation to Carboxylic Acid
To a solution of 5-bromo-6-fluoro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water, add sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq).
Stir the reaction mixture at room temperature for 12-16 hours.
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid.
Step 4: Esterification
To a solution of 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
Reflux the reaction mixture for 4-6 hours.
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain methyl 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylate.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.[7]
Reagents and Materials:
Kinase of interest (e.g., a specific receptor tyrosine kinase or serine/threonine kinase)
Kinase substrate (peptide or protein)
ATP (Adenosine triphosphate)
Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)
Prepare a serial dilution of the test compounds and the positive control in DMSO.
In a 384-well plate, add 5 µL of the kinase solution (enzyme and substrate in assay buffer).
Add 1 µL of the diluted test compounds, positive control, or DMSO (for negative control) to the respective wells.
Initiate the kinase reaction by adding 5 µL of ATP solution.
Incubate the plate at room temperature for 1-2 hours.
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
Determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path Forward: Workflow and Key Relationships
To provide a clearer understanding of the research and development process for these indole analogs, the following diagrams illustrate the key workflows and relationships.
Caption: Simplified representation of competitive ATP binding inhibition by a 5-Bromo-6-fluoro-1-methyl-1H-indole analog.
Conclusion and Future Directions
The 5-Bromo-6-fluoro-1-methyl-1H-indole scaffold holds significant promise for the development of novel kinase inhibitors. The strategic combination of halogenation and N-methylation provides a solid foundation for achieving high potency and selectivity. While a dedicated, comprehensive SAR study on this specific analog series is yet to be published, the principles derived from related indole-based inhibitors offer valuable guidance for future drug design efforts.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 5-Bromo-6-fluoro-1-methyl-1H-indole analogs with modifications at the C2, C3, and other accessible positions. Such studies will be instrumental in elucidating the precise structural requirements for optimal kinase inhibition and will undoubtedly accelerate the discovery of new and effective anticancer therapies.
References
Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11), 1478-1490. Available from: [Link]
Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). PMC. Available from: [Link]
Beauchard, A., et al. (2009). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & Medicinal Chemistry, 17(17), 6257-6263. Available from: [Link]
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Available from: [Link]
Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. (n.d.). PMC. Available from: [Link]
Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). ResearchGate. Available from: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PMC. Available from: [Link]
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2011). TSI Journals. Available from: [Link]
Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation. (n.d.). NIH. Available from: [Link]
Design, synthesis and biological evaluation of 5H-t[1][3][9]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (2025). PubMed. Available from: [Link]
Inhibition of Pim-1 kinase by compounds 5b, 5e, 5f, 7c, 11b, 12c, 12d,... (n.d.). ResearchGate. Available from: [Link]
Structure Activity Relationships. (2005). Drug Design Org. Available from: [Link]
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). PubMed. Available from: [Link]
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. Available from: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. Available from: [Link]
Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. (2009). Taylor & Francis Online. Available from: [Link]
[1] Executive Summary Immediate Action Required: Do not dispose of 5-Bromo-6-fluoro-1-methyl-1H-indole down the drain or in general trash. This compound contains both Bromine and Fluorine, mandating its classification as...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Immediate Action Required: Do not dispose of 5-Bromo-6-fluoro-1-methyl-1H-indole down the drain or in general trash. This compound contains both Bromine and Fluorine, mandating its classification as Halogenated Organic Waste . It requires high-temperature incineration with specific flue-gas scrubbing to prevent the release of acid gases (HBr, HF).[1]
Quick Reference Data:
Parameter
Detail
Chemical Name
5-Bromo-6-fluoro-1-methyl-1H-indole
CAS Number
1642565-58-9
Molecular Formula
C₉H₇BrFN
Waste Stream
Halogenated Organic (Solid or Liquid)
| Signal Word | WARNING (Treat as Irritant/Harmful) |[1][2][3][4]
Chemical Profile & Hazard Logic
To ensure safe handling, you must understand the causality behind the disposal protocols. This compound is not just an organic solid; it is a poly-halogenated heterocycle.[1]
The "Halogen Rule"
Standard laboratory incinerators operate at temperatures sufficient to burn hydrocarbons.[1] However, compounds containing Carbon-Fluorine (C-F) and Carbon-Bromine (C-Br) bonds require significantly higher temperatures and specific scrubbers.[1]
Risk: Improper incineration releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr), which are highly corrosive and toxic.
Protocol: You must segregate this waste from non-halogenated solvents (like Acetone or Methanol) to ensure it reaches the correct facility.[1]
Solubility: Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); Insoluble in water.
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess/Expired)
Use this protocol for expired shelf stock or excess weighed powder.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion from hydrolysis products.[1]
Labeling: Apply a hazardous waste label immediately.[1][5][6]
Segregation: Place the sealed container in the Solid Hazardous Waste satellite accumulation area. Do not bulk this with silica gel or chemically contaminated debris unless your facility allows "Lab Trash" bulking (consult your EHS officer).[1]
Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
Use this protocol for reaction byproducts or stock solutions.[1]
Solvent Identification: Determine the primary solvent.[1]
If dissolved in DCM/Chloroform: It is already in a halogenated stream.[1]
If dissolved in Methanol/Acetone/DMSO: The presence of the indole converts the entire mixture to "Halogenated Waste."[1]
Bulking: Pour into the Halogenated Organic Solvent carboy (typically Red or Yellow tagged).
Critical Step: Do not pour into the "Non-Halogenated" (Blue/Clear) carboy.[1] Even small amounts of halogens can result in heavy fines from waste handlers if found in the fuel-blending (non-halogenated) stream.[1]
pH Check: If the reaction involved acids/bases, neutralize the solution to pH 5–9 before adding to the carboy to prevent exothermic reactions or gas evolution in the waste container.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for segregating this specific chemical.
Figure 1: Waste segregation logic ensuring the halogenated compound reaches the correct incineration facility.
Spill Management Protocol
In the event of a spill, autonomy and speed are vital. Follow this self-validating cleanup procedure:
Dry Spill (Powder)[1]
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use an N95 or half-face respirator.[1]
Containment: Do not use a vacuum (creates aerosols).[1] Use a wet wipe or damp paper towel to gently sweep the powder into a pile.[1]
Disposal: Place the contaminated wipes and powder into a sealable bag. Label this bag as "Solid Hazardous Waste - Debris (Halogenated)."
Verification: Wipe the surface a second time with a solvent (ethanol) and check for residue (UV lamp can verify removal if the compound is fluorescent, common for indoles).
Wet Spill (Solution)[1]
Absorb: Use a universal absorbent pad or vermiculite.[1]
Collect: Place saturated absorbents into a heavy-duty hazardous waste bag.
While this specific CAS is not typically P-listed or U-listed (RCRA specific lists), it is regulated as a Characteristic Hazardous Waste due to its toxicity and halogen content.[1]
EPA Waste Code (General): If mixed with spent halogenated solvents, use F001/F002 .[11] If pure, it falls under general hazardous waste guidelines requiring determination.
Compliance Rule: The "Mixture Rule" applies. If you mix this halogenated solid with a non-halogenated solvent (like Acetone), the entire volume must be treated as halogenated waste.
References
National Center for Biotechnology Information (PubChem). Compound Summary for Indole Derivatives.[1] (General Indole Safety).[1] Available at: [Link][1]
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Available at: [Link][1]
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guidelines.[1] Available at: [Link][1]